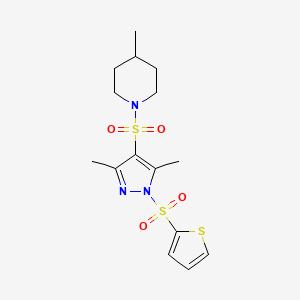
1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
The synthesis of 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an appropriate hydrazine derivative with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the sulfonylation of the pyrazole ring with a thiophene sulfonyl chloride.
Formation of the piperidine ring: The final step involves the sulfonylation of the pyrazole-thiophene intermediate with 4-methylpiperidine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: The sulfonyl groups can interact with enzyme active sites, leading to inhibition of enzyme activity.
Binding to receptors: The compound can bind to specific receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: The compound may interfere with cellular processes such as signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can be compared with other similar compounds, such as:
1-(Thiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole: This compound lacks the piperidine ring, making it less complex and potentially less versatile in its applications.
4-Methylpiperidine-1-sulfonyl chloride: This compound lacks the pyrazole and thiophene rings, limiting its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C15H21N3O4S3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C15H21N3O4S3/c1-11-6-8-17(9-7-11)25(21,22)15-12(2)16-18(13(15)3)24(19,20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
SDFBVBIVPSBEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11259761.png)
![1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11259765.png)
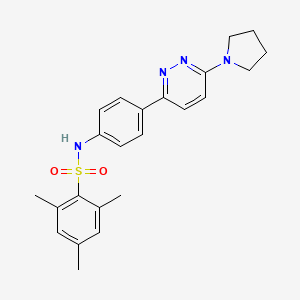
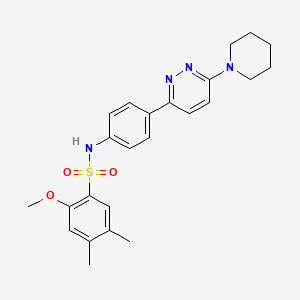
![2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11259794.png)
![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11259797.png)
![N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11259804.png)
![(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B11259806.png)
![5-{[(4-Chlorophenoxy)acetyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11259817.png)
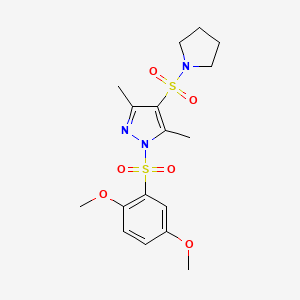
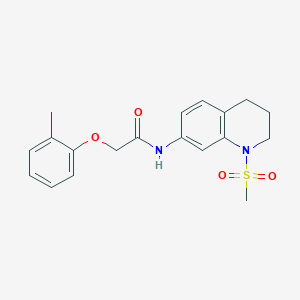
![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259825.png)
![2,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11259827.png)

